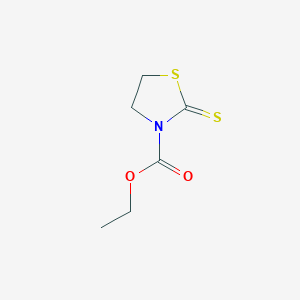
2-Heptylundecansäure
Übersicht
Beschreibung
It is a long-chain fatty acid with the molecular formula C18H36O2 and a molecular weight of 284.48 . This compound is characterized by its heptyl group attached to the second carbon of the undecanoic acid chain.
Wissenschaftliche Forschungsanwendungen
2-Heptylundecanoic Acid serves as a critical tool in various scientific research applications :
Chemistry: It is used to study the dynamics of lipid bilayers and the assembly and function of lipid rafts.
Biology: The compound is employed in the investigation of cell membrane structures and functions.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism.
Industry: Utilized as a surfactant and lubricant additive due to its unique structural properties.
Safety and Hazards
Wirkmechanismus
- The primary targets of 2-Heptylundecanoic Acid are not fully elucidated. However, it is believed to interact with cell membranes and enzymes .
- 2-Heptylundecanoic Acid likely interacts with its targets through adsorption, either physically or chemically, forming boundary films on metal surfaces .
Target of Action
Mode of Action
Pharmacokinetics
- 2-Heptylundecanoic Acid is oil-soluble and stable . It likely remains localized near metal surfaces where lubrication occurs. Information on metabolism is scarce. Details about excretion are not well-documented.
Result of Action
Biochemische Analyse
Biochemical Properties
2-Heptylundecanoic Acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and membrane dynamics. It interacts with enzymes such as lipases and acyl-CoA synthetases, which facilitate its incorporation into complex lipid molecules. These interactions are crucial for the synthesis and remodeling of cellular membranes. Additionally, 2-Heptylundecanoic Acid can act as a precursor for the synthesis of other bioactive lipids, influencing various metabolic pathways .
Cellular Effects
2-Heptylundecanoic Acid has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways by altering the composition and fluidity of lipid rafts within the plasma membrane. This, in turn, affects the localization and activity of membrane-bound receptors and signaling proteins. Furthermore, 2-Heptylundecanoic Acid can influence gene expression by acting as a ligand for nuclear receptors involved in lipid metabolism and inflammation . Its impact on cellular metabolism includes the regulation of fatty acid oxidation and energy production.
Molecular Mechanism
At the molecular level, 2-Heptylundecanoic Acid exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, 2-Heptylundecanoic Acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, thereby modulating fatty acid synthesis and oxidation . These interactions result in changes in gene expression and metabolic flux, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Heptylundecanoic Acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents . Long-term exposure to 2-Heptylundecanoic Acid in in vitro or in vivo studies has revealed its potential to alter cellular function, including changes in membrane composition and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Heptylundecanoic Acid vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy balance without causing significant adverse effects. At high doses, 2-Heptylundecanoic Acid may exhibit toxic effects, including liver damage and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
2-Heptylundecanoic Acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, which facilitate its breakdown into smaller molecules that can be used for energy production . Additionally, 2-Heptylundecanoic Acid can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2-Heptylundecanoic Acid is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) can bind to 2-Heptylundecanoic Acid and facilitate its transport to different cellular compartments . This transport mechanism ensures the proper localization and accumulation of 2-Heptylundecanoic Acid, allowing it to exert its biochemical effects effectively.
Subcellular Localization
The subcellular localization of 2-Heptylundecanoic Acid is primarily within the lipid bilayers of cellular membranes. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals . This localization is crucial for its activity and function, as it allows 2-Heptylundecanoic Acid to modulate membrane dynamics and interact with membrane-bound proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylundecanoic Acid typically involves the esterification of undecanoic acid with heptanol, followed by hydrolysis to yield the desired acid . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-Heptylundecanoic Acid may involve the catalytic hydrogenation of heptaldehyde and undecanoic acid in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptylundecanoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The acid can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides and esters.
Vergleich Mit ähnlichen Verbindungen
Undecanoic Acid: A shorter chain fatty acid with similar properties but lacking the heptyl group.
Heptanoic Acid: A shorter chain fatty acid with a heptyl group but a shorter overall chain length.
Stearic Acid: A longer chain fatty acid with different structural properties.
Uniqueness: 2-Heptylundecanoic Acid is unique due to its specific chain length and the presence of the heptyl group, which imparts distinct physicochemical properties. This makes it particularly useful in studies involving lipid bilayers and membrane dynamics, where its structural attributes can provide insights that other similar compounds cannot .
Eigenschaften
IUPAC Name |
2-heptylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZIMEJTDZWVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014388 | |
| Record name | Isostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22890-21-7 | |
| Record name | 2-Heptylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEPTYLUNDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)



